molecular formula C22H25N3O2 B8526426 N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide

N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide

Cat. No. B8526426
M. Wt: 363.5 g/mol
InChI Key: PYNDAXKJBVMGSA-UHFFFAOYSA-N
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Patent
US05786371

Procedure details

44 g benzylpiperazine, 200 ml absolute THF, 39.4 g 1-chloro-3-bromopropane and 76 g triethylamine are heated for 8 hours under reflux. After separating the precipitate the tetrahydrofuran is concentrated by evaporation, the residue is dissolved in 500 ml ether, treated twice with carbon and subsequently the solvent is removed by distillation. After distillation in a high vacuum 1-benzyl-4-(3-chloropropyl)piperazine with a boiling point of 145°-148° C./0.3 mm Hg is obtained. 22.75 g of this distillate was dissolved in 200 ml ethanol and admixed with 15 g potassium phthalimide and it was heated for 56 hours under reflux. Subsequently the solvent was evaporated, the residue was dissolved in 150 ml dichloromethane and the organic phase was washed three times with 50 ml two molar sodium hydroxide solution and three times with 50 ml water. Afterwards the organic phase was dried and evaporated. 30 g 2-[3-(4-benzylpiperazin-1-yl)propyl]isoindol-1,3-dione is obtained as a viscous oil. TLC (mobile solvent: heptane/methyl ethyl ketone/ammonia atmosphere 2:1), Rf=0.32.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1COCC1.Cl[CH2:20][CH2:21][CH2:22]Br.[C:24]1(=[O:34])[NH:28][C:27](=[O:29])[C:26]2=[CH:30][CH:31]=[CH:32][CH:33]=[C:25]12.[K]>C(O)C.C(N(CC)CC)C>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([CH2:20][CH2:21][CH2:22][N:28]2[C:24](=[O:34])[C:25]3[C:26](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:27]2=[O:29])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4,^1:34|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
39.4 g
Type
reactant
Smiles
ClCCCBr
Name
Quantity
76 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After separating the precipitate the tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 500 ml ether
ADDITION
Type
ADDITION
Details
treated twice with carbon
CUSTOM
Type
CUSTOM
Details
subsequently the solvent is removed by distillation
DISTILLATION
Type
DISTILLATION
Details
After distillation in a high vacuum 1-benzyl-4-(3-chloropropyl)piperazine with a boiling point of 145°-148° C./0.3 mm Hg
CUSTOM
Type
CUSTOM
Details
is obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 56 hours
Duration
56 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Subsequently the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 150 ml dichloromethane
WASH
Type
WASH
Details
the organic phase was washed three times with 50 ml two molar sodium hydroxide solution and three times with 50 ml water
CUSTOM
Type
CUSTOM
Details
Afterwards the organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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